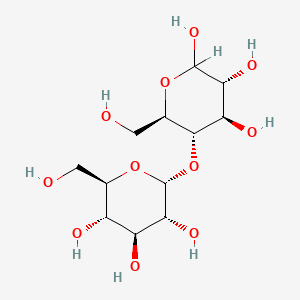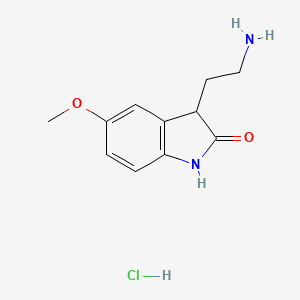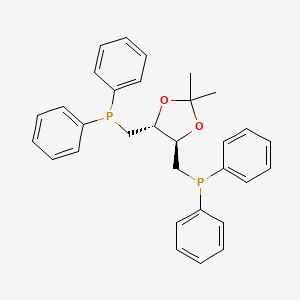
beta-Maltose
説明
Beta-Maltose is a disaccharide consisting of two glucose units joined by a glycosidic bond. It is one of the two anomeric forms of maltose, the other being alpha-maltose. The distinction between these two forms lies in the orientation of the glycosidic bond; in beta-maltose, the bond is in the beta configuration. This sugar is commonly produced during the enzymatic hydrolysis of starch by amylases, which are enzymes that break down complex carbohydrates into simpler sugars .
Synthesis Analysis
The synthesis of beta-maltose can be analyzed through the hydrolytic reaction of substituted phenyl alpha-maltosides catalyzed by saccharifying alpha-amylase from B. subtilis. The study found that at the optimum pH of 5.4 for this enzyme, maltose released from all substituted substrates was entirely in the beta-form. This is in contrast to the production of alpha-maltose from unsubstituted phenyl alpha-maltoside by the same enzyme. The ratio of alpha to beta anomers of maltose produced was also found to be pH-dependent .
Molecular Structure Analysis
The molecular structure of beta-maltose has been studied using X-ray crystallography and molecular orbital calculations. The X-ray crystal structure of the maltodextrin binding protein complexed with beta-cyclodextrin, which is structurally related to beta-maltose, reveals the mode of binding of the sugar to the protein. The sugar makes a total of 94 productive interactions with the protein and with bound water molecules, indicating a highly specific interaction pattern . Additionally, AM1 molecular orbital studies of beta-maltose have shown that the theoretically generated structures compare well with those determined by X-ray crystallographic techniques, providing insights into the sugar's conformation and reactivity .
Chemical Reactions Analysis
The chemical reactivity of beta-maltose has been evaluated using semiempirical molecular orbital methods. The study suggests that the secondary hydroxy functions of beta-maltose are more acidic than the primary alcohol, which is consistent with experimental findings. This reactivity is important for understanding the behavior of beta-maltose in various chemical reactions, including its potential to form glycosidic bonds with other sugar molecules or undergo further enzymatic hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-maltose can be inferred from its crystal structure and conformational analysis. The crystal structure of beta-maltose octapropanoate, a derivative of beta-maltose, provides insights into the conformation of the sugar molecule. The acylated maltose moieties are often stabilized by stacking of the carbonyl groups and by the exo-anomeric effect. The conformation of beta-maltose and its derivatives is influenced by the energy landscape, which is affected by the dielectric constant of the environment . This information is crucial for understanding the behavior of beta-maltose in different physical states and under varying chemical conditions.
科学的研究の応用
Biomanufacturing Applications
Beta-Maltose, a disaccharide, has shown promising applications in biomanufacturing. A study by Li et al. (2022) explored the stoichiometric conversion of maltose for biomanufacturing through in vitro synthetic enzymatic biosystems. They developed an in vitro synthetic enzymatic reaction module for converting maltose to glucose 6-phosphate (G6P). This process facilitated the efficient production of bioelectricity and fructose 1,6-diphosphate (FDP), demonstrating new potential applications for maltose in biomanufacturing.
Enzymatic Activity and Substrate Interaction
Research has revealed insights into the enzymatic activity associated with beta-maltose. Tsumuraya et al. (1990) found that maltose phosphorylase, which was previously considered specific for beta-D-glucopyranosyl phosphate, can catalyze reactions involving beta-D-glucosyl fluoride and alpha-D-glucose to produce alpha-maltose. This indicates that the interaction of the axial 1-OH group of the disaccharide donor or sugar acceptor is crucial for effective catalysis by maltose phosphorylase, as reported in their study published in the Archives of Biochemistry and Biophysics.
Maltose Metabolism in Lactic Acid Bacteria
Qian et al. (1997) studied maltose metabolism in Lactococcus lactis and discovered a maltose-inducible and glucose-repressible beta-phosphoglucomutase (beta-PGM) involved in converting beta-glucose 1-phosphate to glucose 6-phosphate. Their work, published in Microbiology, revealed that beta-PGM is not only involved in maltose degradation but also plays a role in metabolizing other carbohydrates.
MalY Enzyme in E. Coli and Maltose Repression
A study by Zdych et al. (1995) in Journal of Bacteriology focused on MalY, a gene in Escherichia coli involved in the maltose system. MalY, which contains enzymatic activity of a beta C-S lyase (cystathionase), was found to play a role in the repression of maltose system genes.
Biochemical Analysis and Sensing Applications
Medintz et al. (2003) developed a fluorescence resonance energy-transfer (FRET) sensing system for maltose based on E. coli maltose binding protein. Their study, detailed in Bioconjugate Chemistry, demonstrates the potential application of beta-maltose in biochemical analysis and sensing technologies.
Maltose Transport and Metabolism in E. coli
Boos and Shuman (1998) provided a comprehensive overviewof the maltose/maltodextrin system in Escherichia coli, focusing on transport, metabolism, and regulation. As reported in their study in Microbiology and Molecular Biology Reviews, this system is crucial for the uptake and metabolism of glucose polymers, which are preferred nutrients for E. coli. The study emphasizes the importance of maltose in bacterial metabolism and its regulatory mechanisms.
Applications in Molecular Mobility Studies
Shirke et al. (2005) utilized phosphorescence from erythrosin B dispersed in amorphous films of maltose to monitor molecular mobility. Their research, published in The Journal of Physical Chemistry B, provides insights into the thermal activation modes of maltose and maltitol, contributing to our understanding of molecular mobility in these substances.
Enzyme Purification and Food Industry Applications
Teotia et al. (2001), in their study in Enzyme and Microbial Technology, demonstrated that sweet potato beta-amylase, used in maltose syrup production, can be efficiently purified using affinity precipitation with alginate. This highlights the practical application of beta-maltose in the food industry, particularly in enzyme purification processes.
Safety And Hazards
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-QUYVBRFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318570 | |
| Record name | beta-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Maltose | |
CAS RN |
133-99-3, 69-79-4 | |
| Record name | β-Maltose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Maltose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | maltose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MALTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)










